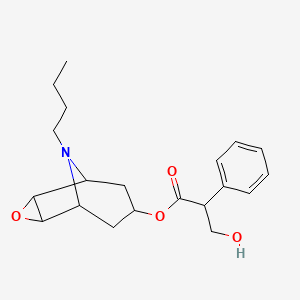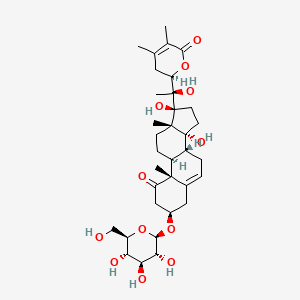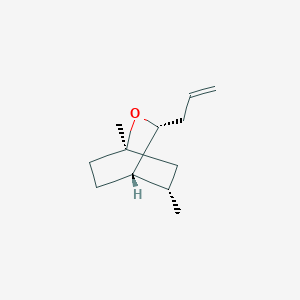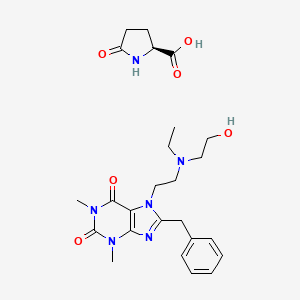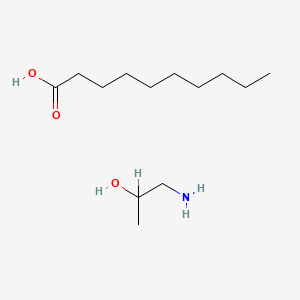
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N'-methylurea hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate is a complex organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo functionalization to introduce the dimethoxy and pyrrolidinobutoxy groups. The final step usually involves the formation of the urea moiety through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Medicine
In medicine, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate could be investigated as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with unique properties. Its structural features could be exploited to create polymers, coatings, or other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate include other benzofuran derivatives with different substituents. Examples might include:
- 4,7-Dimethoxybenzofuran
- 6-(2-Pyrrolidinobutoxy)benzofuran
- N-Methylurea derivatives
Uniqueness
What sets N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
102433-27-2 |
|---|---|
Fórmula molecular |
C60H89N9O16 |
Peso molecular |
1192.4 g/mol |
Nombre IUPAC |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea;hydrate |
InChI |
InChI=1S/3C20H29N3O5.H2O/c3*1-5-13(23-9-6-7-10-23)12-28-18-15(22-20(24)21-2)16(25-3)14-8-11-27-17(14)19(18)26-4;/h3*8,11,13H,5-7,9-10,12H2,1-4H3,(H2,21,22,24);1H2 |
Clave InChI |
IOVIYALQINNPDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


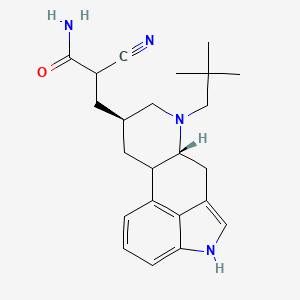
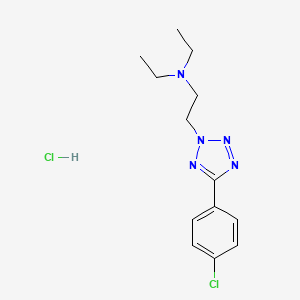
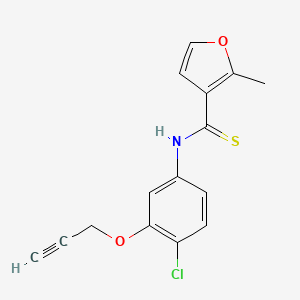
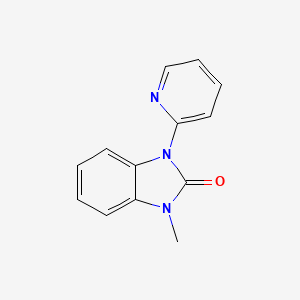

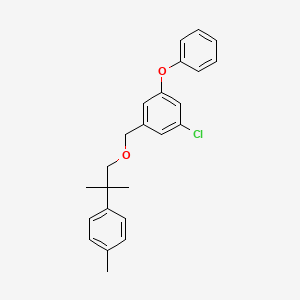

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
